molecular formula C10H13N3O2Si B8487062 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

Cat. No.: B8487062
M. Wt: 235.31 g/mol
InChI Key: HNQQULHRZWNDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine is a useful research compound. Its molecular formula is C10H13N3O2Si and its molecular weight is 235.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O2Si

Molecular Weight

235.31 g/mol

IUPAC Name

5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine

InChI

InChI=1S/C10H13N3O2Si/c1-16(2,3)5-4-8-6-9(13(14)15)7-12-10(8)11/h6-7H,1-3H3,(H2,11,12)

InChI Key

HNQQULHRZWNDRG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12.0 g 2-Amino-3-bromo-5-nitropyridine, 1.93 g dichlorobis(triphenyl-phosphine)palladium(II) and 0.524 g copper(I) iodide were dispersed under nitrogen in 60 ml dry tetrahydrofuran (THF). 7.03 g trimethylsilylacetylene and 16.71 g triethylamine were added and the mixture was stirred 16 hours (hrs) at room temperature (RT). The mixture was filtered, the filtrate was evaporated and the residue purified by chromatography on silica in ethyl acetate/heptane mixtures.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.524 g
Type
catalyst
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Quantity
16.71 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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reactant
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Name
[Cu]I
Quantity
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reactant
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

2-Amino-3-iodo-5-nitropyridine (10.0 g, 37.75 mmol) was dissolved in a mixture of triethylamine (250 mL), tetrahydrofuran (40 mL), N,N-dimethylacetamide (80 mL) and the solution was degassed and purged with nitrogen. Trimethylsilylacetylene (8.0 mL, 56.5 mmol), copper(I) iodide (0.145 g, 0.75 mmol) and bis(triphenylphosphino) palladium (II) chloride (0.53 g, 0.75 mmol) were added. The mixture was degassed and purged with nitrogen one more time, then stirred at ambient temperature for 16 h. The precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 15%-35% ethyl acetate/hexanes) to afford 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (6.2 g, 70%) as a yellow solid: LC/MS m/e calcd for C10H13N3O2Si [M+H]+ 236.32, observed 236.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.145 g
Type
catalyst
Reaction Step Two

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